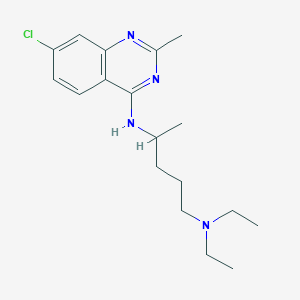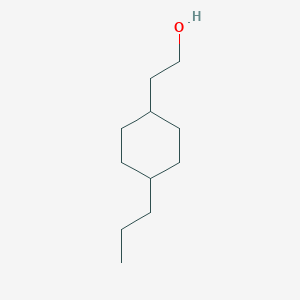
2-((1s,4r)-4-Propylcyclohexyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1S,4R)-4-Propylcyclohexyl)ethanol is an organic compound with the molecular formula C11H22O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is part of the cyclohexanol family and is characterized by a cyclohexane ring substituted with a propyl group and an ethanol group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,4R)-4-Propylcyclohexyl)ethanol can be achieved through several methods. One common method involves the hydrogenation of 4-propylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure, yielding the desired alcohol.
Another method involves the reduction of 4-propylcyclohexanone using sodium borohydride (NaBH4) in methanol. This reaction is carried out at room temperature and provides a high yield of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of heterogeneous catalysts such as Pd/C or Raney nickel is common in these processes to facilitate the hydrogenation reactions.
Chemical Reactions Analysis
Types of Reactions
2-((1S,4R)-4-Propylcyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-propylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 4-propylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 4-propylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 4-Propylcyclohexanone
Reduction: 4-Propylcyclohexane
Substitution: 4-Propylcyclohexyl chloride
Scientific Research Applications
2-((1S,4R)-4-Propylcyclohexyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its chiral properties and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1S,4R)-4-Propylcyclohexyl)ethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. Its chiral nature allows it to interact selectively with specific biological targets, potentially leading to different biological effects depending on the enantiomer.
Comparison with Similar Compounds
2-((1S,4R)-4-Propylcyclohexyl)ethanol can be compared with other similar compounds such as:
4-Propylcyclohexanol: Similar in structure but lacks the ethanol group.
4-Propylcyclohexanone: The oxidized form of the compound.
4-Propylcyclohexane: The fully reduced form of the compound.
The uniqueness of this compound lies in its combination of a cyclohexane ring with both a propyl and an ethanol group, providing distinct chemical and physical properties that are useful in various applications.
Properties
CAS No. |
135807-97-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-(4-propylcyclohexyl)ethanol |
InChI |
InChI=1S/C11H22O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10-12H,2-9H2,1H3 |
InChI Key |
MWKPFXJGIVOKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


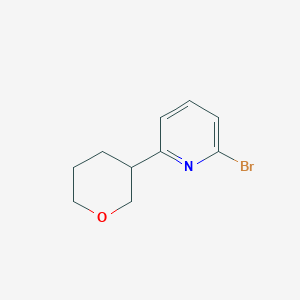
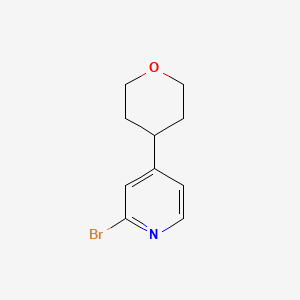
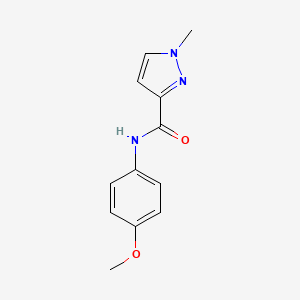
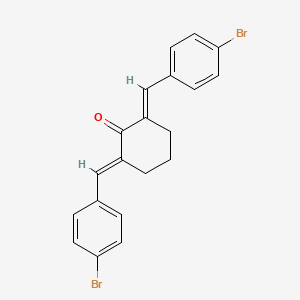
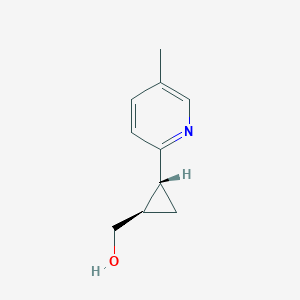
![2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B11712917.png)
![[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
![N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11712935.png)
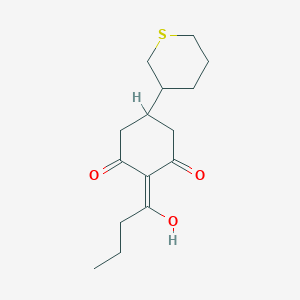
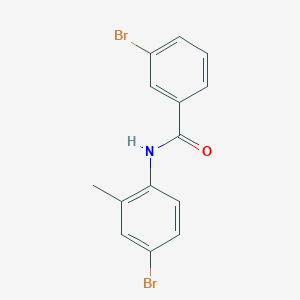
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
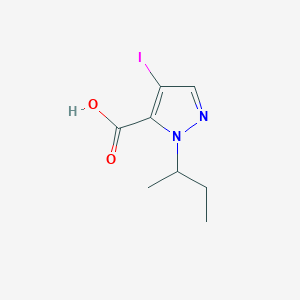
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
